molecular formula C19H15F2N3O2 B11190913 N-(2,5-difluorophenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

N-(2,5-difluorophenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B11190913
M. Wt: 355.3 g/mol
InChI Key: OMVLEMUBQDITRN-UHFFFAOYSA-N
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Description

N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a dihydropyrimidinone core, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Difluorophenyl Group: This step might involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Acetamide Moiety: This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the dihydropyrimidinone core to a more saturated form.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the difluorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Difluorophenyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide
  • N-(2,4-Difluorophenyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide
  • N-(3,5-Difluorophenyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide

Uniqueness

The unique structural features of N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE, such as the specific positioning of the difluorophenyl group and the dihydropyrimidinone core, might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H15F2N3O2

Molecular Weight

355.3 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide

InChI

InChI=1S/C19H15F2N3O2/c1-12-9-18(26)24(19(22-12)13-5-3-2-4-6-13)11-17(25)23-16-10-14(20)7-8-15(16)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

OMVLEMUBQDITRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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